molecular formula C8H10N2O B040958 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol CAS No. 116228-46-7

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Cat. No.: B040958
CAS No.: 116228-46-7
M. Wt: 150.18 g/mol
InChI Key: CAIKJLUCMCPTKZ-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol, also known as 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKJLUCMCPTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CNN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

hydrogen bonding donors and acceptors in pyrazole butynol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hydrogen Bonding in Pyrazole Butynol Derivatives

Introduction: The Critical Role of Non-Covalent Interactions

In the landscape of modern drug discovery and materials science, the intricate dance of molecules, governed by non-covalent interactions, dictates function and efficacy. Among these, the hydrogen bond stands paramount, a highly directional and specific interaction that sculpts molecular conformations, mediates substrate-receptor recognition, and stabilizes crystal lattices.[1][2][3] Pyrazole butynol derivatives represent a fascinating class of compounds where the unique electronic properties of the pyrazole ring converge with the functional versatility of the butynol side chain. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its capacity for hydrogen bonding is a key determinant of its biological activity.

This guide provides a comprehensive exploration of the hydrogen bond donor and acceptor capabilities within pyrazole butynol derivatives. We will dissect the individual contributions of the pyrazole and butynol moieties, analyze their interplay in forming intra- and intermolecular bonds, and detail the state-of-the-art experimental and computational methodologies used to characterize these critical interactions. This document is intended for researchers, medicinal chemists, and materials scientists seeking to understand and harness the hydrogen bonding potential of this important chemical class.

The Pyrazole Moiety: A Bifunctional Hydrogen Bonding Synthon

The 1H-pyrazole ring is a remarkable supramolecular synthon due to the distinct nature of its two nitrogen atoms.

  • Hydrogen Bond Donor: The pyrrole-type nitrogen (N1), bearing a hydrogen atom (N1-H), is a potent hydrogen bond donor.[5][6] The acidity of this proton and its donor strength can be modulated by substituents on the pyrazole ring.

  • Hydrogen Bond Acceptor: The pyridine-type nitrogen (N2), with its lone pair of electrons residing in an sp² hybrid orbital, acts as an effective hydrogen bond acceptor.[5][6]

This dual donor-acceptor character allows pyrazole derivatives to self-assemble into a rich variety of supramolecular structures, including dimers, trimers, tetramers, and polymeric chains (catemers), through N-H···N interactions.[7][8][9] The specific arrangement is often dictated by the steric and electronic nature of the substituents on the pyrazole core.

The Butynol Moiety: The Hydroxyl Group as a Primary Interaction Site

The butynol side chain introduces a hydroxyl (-OH) group, one of the most classic and significant functional groups involved in hydrogen bonding.

  • Primary Hydrogen Bond Donor: The electropositive hydrogen of the hydroxyl group is a strong hydrogen bond donor.

  • Primary Hydrogen Bond Acceptor: The lone pairs on the electronegative oxygen atom make it a strong hydrogen bond acceptor.

This functionality allows butanol and its derivatives to form extensive hydrogen-bonded networks, such as infinite molecular chains, which govern their physical properties and crystal packing.[10] While the alkyne's pi-electron system can act as a very weak hydrogen bond acceptor, the hydroxyl group is the dominant site of interaction.

Synergistic Hydrogen Bonding in Pyrazole Butynol Derivatives

The combination of the pyrazole and butynol moieties within a single molecular framework gives rise to complex and tunable hydrogen bonding patterns that are critical to their function, particularly in binding to biological targets like protein kinases.

Intramolecular vs. Intermolecular Bonding: Depending on the specific isomer and the length of the linker connecting the two moieties, intramolecular hydrogen bonds can form. For instance, the pyrazole N-H could potentially donate to the butynol oxygen, or the butynol O-H could donate to the pyrazole N2 acceptor. Such interactions can pre-organize the molecule into a specific conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon complexation.

More commonly, these donor and acceptor sites are engaged in intermolecular hydrogen bonds, either with other identical molecules to form dimers and higher-order aggregates in the solid state, or with the functional groups of a biological target (e.g., the backbone amides of a protein's hinge region).[2][4]

Below is a diagram illustrating the principal hydrogen bond donor and acceptor sites and potential interaction motifs.

Caption: Key hydrogen bond donor and acceptor sites on a pyrazole butynol scaffold.

Experimental and Computational Characterization

A multi-faceted approach combining solid-state analysis, solution-state studies, and in silico modeling is required to fully elucidate the hydrogen bonding landscape of these derivatives.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional structure of molecules in the solid state. It is the gold standard for characterizing hydrogen bonds, yielding precise measurements of bond lengths and angles.[6][11][12]

Table 1: Typical Hydrogen Bond Geometries in Pyrazole-Containing Crystal Structures

Interaction TypeDonor-Acceptor Distance (Å)H-Acceptor Distance (Å)Donor-H-Acceptor Angle (°)
N-H···N (Pyrazole)2.80 - 3.101.80 - 2.20150 - 180
N-H···O (Carbonyl)2.75 - 3.051.75 - 2.15160 - 180
O-H···N (Pyrazole)2.70 - 2.901.70 - 2.00165 - 180
O-H···O (Hydroxyl)2.60 - 2.851.60 - 1.95170 - 180
(Note: Values are generalized from typical ranges observed in crystallographic databases and literature.[8][13])
  • Crystal Growth: High-quality single crystals of the pyrazole butynol derivative are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.

  • Mounting: A suitable crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays, often at a low temperature (e.g., 100 K) to minimize thermal motion.[6]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is generated using direct methods or Patterson methods to locate the heavier atoms.[6]

  • Structure Refinement: A model of the molecule is built and refined against the experimental data. Hydrogen atoms are typically located from the difference Fourier map and refined to their final positions.

  • Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, and the specific geometry of all intra- and intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution phase, providing insights into dynamic processes like tautomerism and proton exchange.[11][14][15]

  • Chemical Shift: Protons involved in hydrogen bonding are deshielded and resonate at a lower field (higher ppm value) in the ¹H NMR spectrum. The N-H proton of pyrazoles often appears as a broad signal between 10-14 ppm.[15][16]

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause labile protons (like N-H and O-H) to exchange with deuterium. This results in the disappearance of their corresponding signals in the ¹H NMR spectrum, confirming their identity.

  • Variable Temperature (VT) NMR: The chemical shift of a hydrogen-bonded proton is often temperature-dependent. Analyzing the spectrum at different temperatures can provide thermodynamic data about the hydrogen bond.[15]

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole butynol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, which does not exchange protons rapidly) in a standard NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum to identify all proton signals, noting the chemical shift and appearance of potential N-H and O-H protons.

  • D₂O Addition: Carefully add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Spectral Comparison: Compare the two spectra. The signals corresponding to the exchangeable N-H and O-H protons will have disappeared or significantly decreased in intensity in the second spectrum.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), complement experimental work by providing detailed insights into the electronic nature and energetics of hydrogen bonds.[17][18]

  • Geometry Optimization: DFT calculations can predict the lowest-energy conformation of a molecule, revealing potential intramolecular hydrogen bonds.

  • Non-Covalent Interaction (NCI) Analysis: NCI plots are a visualization technique that highlights regions of weak interactions within a molecule, color-coding them to distinguish between attractive (hydrogen bonding, van der Waals) and repulsive (steric clash) forces.[17]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds, through the presence of bond critical points.

Computational_Workflow Conceptual Workflow for Computational Analysis start Input Structure (e.g., from X-ray or built) dft Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->dft freq Frequency Calculation (Confirm Minimum Energy) dft->freq nci NCI / RDG Analysis (Visualize Interactions) dft->nci qtaim QTAIM Analysis (Characterize Bonds) dft->qtaim results Energetics & Electronic Properties (H-bond strength, charge distribution) nci->results qtaim->results

Caption: A typical workflow for the computational study of hydrogen bonds.

Synthetic Approaches

The synthesis of pyrazole butynol derivatives can be achieved through various established organic chemistry methodologies. A common strategy involves the Knoevenagel condensation or Claisen-Schmidt condensation to form a chalcone or enone intermediate, followed by cyclocondensation with hydrazine or a substituted hydrazine to construct the pyrazole ring. The butynol moiety can either be part of one of the initial building blocks or introduced later via substitution reactions. The 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne is another powerful method for pyrazole synthesis.[19][20]

Conclusion

The hydrogen bonding characteristics of pyrazole butynol derivatives are a product of the synergistic interplay between the bifunctional pyrazole ring and the potent hydroxyl group of the butynol side chain. These molecules possess a rich array of hydrogen bond donors (N-H, O-H) and acceptors (N:, O:), enabling them to participate in specific and directional interactions that are fundamental to their application in medicinal chemistry and materials science. A thorough understanding of these interactions, achieved through the integrated use of X-ray diffraction, NMR spectroscopy, and computational modeling, is essential for the rational design of new derivatives with optimized properties and targeted functions.

References

  • Konwar, M., et al. (n.d.). The binding interactions of the newly derived pyrazole compounds... ResearchGate. Retrieved from [Link]

  • Kjær, C., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics. Retrieved from [Link]

  • Dowling, C., et al. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Retrieved from [Link]

  • Gallego, A., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. Retrieved from [Link]

  • Foces-Foces, C., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. Retrieved from [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. Retrieved from [Link]

  • Ahrens, S., et al. (2015). Introducing a pyrazole/imidazole based hybrid cyclophane: a hydrogen bond sensor and binucleating ligand precursor. RSC Publishing. Retrieved from [Link]

  • Shultz, M. (2022). Hydrogen bond donors in drug design. ChemRxiv. Retrieved from [Link]

  • Van Horn, J.D., et al. (n.d.). Pyrazolate-Bridging Dinucleating Ligands Containing Hydrogen-Bond Donors: Synthesis and Structure of Their Cobalt Analogues. Carnegie Mellon University. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Singh, R., et al. (2018). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega. Retrieved from [Link]

  • Al-Refai, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]

  • Diaz, E., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Retrieved from [Link]

  • Al-Azawi, K.F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Al-Majid, A.M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Retrieved from [Link]

  • Boobbyer, D.N., et al. (1989). The role of hydrogen-bonds in drug binding. PubMed. Retrieved from [Link]

  • Fijołek, M., et al. (2022). High-Pressure Polymorphs of n-Butanol Governed by Hydrogen Bonding. ACS Publications. Retrieved from [Link]

  • Barakat, A., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Retrieved from [Link]

  • (2020). Solubility of Esters. YouTube. Retrieved from [Link]

  • Lee, J., et al. (2021). Effects of molecular shape on alcohol aggregation and water hydrogen bond network behavior in butanol isomer solutions. RSC Publishing. Retrieved from [Link]

  • Foces-Foces, C., et al. (1999). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. PubMed. Retrieved from [Link]

  • Alkorta, I., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach. ResearchGate. Retrieved from [Link]

  • Fuquen, A.C., et al. (2017). Synthesis, structural characterization, and theoretical studies of new pyrazole... OUCI. Retrieved from [Link]

  • Me-Re-S, et al. (2017). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design. Semantic Scholar. Retrieved from [Link]

  • Patil, H.S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. Retrieved from [Link]

  • Ganza, J.D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Chandrasekharan, S.P., et al. (2022). X-ray structure of pyrazole 11a... ResearchGate. Retrieved from [Link]

  • Patil, H.S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Ionescu, E., et al. (2023). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. ACS Publications. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira coupling conditions for 4-iodopyrazole and 2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Cross-Coupling of 4-Iodopyrazole with 2-Methyl-3-butyn-2-ol

Executive Summary

This guide details the optimized protocol for the Sonogashira coupling of 4-iodopyrazole with 2-methyl-3-butyn-2-ol . This transformation is a critical entry point for installing polar solubilizing groups onto pyrazole scaffolds, a common motif in kinase inhibitors (e.g., Janus kinase or Aurora kinase targets).

Unlike standard aryl halide couplings, this reaction presents a unique chemoselective challenge: the acidity of the pyrazole N-H bond (


) can lead to catalyst poisoning or competitive N-alkynylation. This protocol prioritizes a protection-free  approach using a Pd(II)/Cu(I) synergistic system, optimized for high turnover frequencies (TOF) while suppressing Glaser homocoupling.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile
  • Electrophile (4-Iodopyrazole): The C4-position is electron-rich, making oxidative addition slower than in electron-deficient aryl iodides. However, the C-I bond is sufficiently weak to allow reaction at room temperature or mild heating.

  • Nucleophile (2-Methyl-3-butyn-2-ol): A tertiary propargylic alcohol. It is bulky but highly stable. The hydroxyl group increases polarity, necessitating specific workup modifications.

  • The "N-H" Factor: The free pyrazole nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle. While N-protection (e.g., THP, SEM, Boc) is the traditional workaround, it adds two synthetic steps. This protocol uses Triethylamine (Et

    
    N)  as both solvent and base to outcompete the pyrazole for metal coordination sites.
    
Catalytic System Selection
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ]
    .
    • Rationale: An air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. It is preferred over Pd(PPh

      
      )
      
      
      
      for its robustness against the oxidative potential of the propargylic alcohol.
  • Co-Catalyst: Copper(I) Iodide (CuI) .[1][2]

    • Rationale: Essential for generating the copper-acetylide intermediate, which transmetallates to Palladium significantly faster than the free alkyne.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Iodopyrazole Substrate (Ar-I)1.0193.971.94 g (10 mmol)
2-Methyl-3-butyn-2-ol Alkyne1.2 - 1.584.121.26 g (15 mmol)
Pd(PPh

)

Cl

Catalyst0.03 (3 mol%)701.90210 mg
CuI Co-Catalyst0.05 (5 mol%)190.4595 mg
Triethylamine (Et

N)
Solvent/BaseExcess101.1920 mL (0.5 M)
DMF (Optional) Co-SolventN/A73.095 mL (if solubility issues arise)
Step-by-Step Methodology

Step 1: System Deoxygenation (Crucial)

  • Action: Charge a dry 2-neck round-bottom flask (RBF) with 4-iodopyrazole, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI.
  • Technique: Seal with a septum and cycle vacuum/Argon (or Nitrogen) 3 times. Oxygen promotes Cu-mediated alkyne homocoupling (Glaser coupling), consuming the starting material.

Step 2: Solvent & Alkyne Addition

  • Action: Inject degassed anhydrous Et

    
    N (and DMF if used) via syringe.
    
  • Observation: The solution typically turns yellow/brown.

  • Action: Add 2-methyl-3-butyn-2-ol dropwise via syringe over 5 minutes.

  • Note: Slow addition maintains a low concentration of active acetylide, further suppressing homocoupling.

Step 3: Reaction

  • Conditions: Stir at Room Temperature (25°C) for 1 hour. If TLC shows incomplete conversion, heat to 50°C .

  • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The product is more polar than the iodide.

    • Stain: KMnO

      
       (alkyne/alcohol active) or UV (pyrazole active).
      

Step 4: Workup (Optimized for Polar Products)

  • Challenge: The product is amphiphilic. Standard aqueous/organic extraction often leads to product loss in the aqueous phase.

  • Protocol:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo to remove Et

      
      N.
      
    • Partition: Redissolve residue in EtOAc and wash with saturated NH

      
      Cl  (removes residual Cu) followed by Brine.
      
    • Critical: Back-extract the aqueous layer 2x with EtOAc or THF to recover the polar pyrazole product.

Step 5: Purification

  • Method: Flash Column Chromatography.

  • Phase: Silica Gel (SiO

    
    ).
    
  • Gradient: 0%

    
     10% Methanol in Dichloromethane (DCM).
    
  • Note: The free N-H pyrazole may streak on silica. Adding 1% Et

    
    N to the eluent can sharpen the bands.
    

Mechanistic Pathway (Dual Cycle)

The following diagram illustrates the synergistic Pd/Cu cycle, highlighting the critical Transmetallation step and the role of the amine base.

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodopyrazole TransMet Transmetallation OxAdd->TransMet Isom Cis/Trans Isomerization TransMet->Isom CuI CuI TransMet->CuI Regenerates CuI RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 PiComplex π-Alkyne-Cu Complex CuI->PiComplex + Alkyne CuAcetylide Copper Acetylide (Active Nucleophile) PiComplex->CuAcetylide + Et3N (Base) - Et3NH+ I- CuAcetylide->TransMet Enters Pd Cycle Glaser Glaser Homocoupling (Side Reaction) CuAcetylide->Glaser If O2 present

Figure 1: The synergistic Pd/Cu catalytic cycle. The copper cycle (red) activates the alkyne, generating a nucleophilic copper acetylide that transfers the alkyne to the palladium center (yellow), bypassing the slow direct carbopalladation.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by Pyrazole N-H.Increase temperature to 60°C; Switch solvent to DMF/Et

N (1:1).
Homocoupling (Di-alkyne) Oxygen in system.[1]Re-degas solvents; Add alkyne slower (syringe pump).
Black Precipitate (Early) Palladium Black formation (catalyst death).Add excess PPh

ligand (10 mol%) to stabilize Pd.
Low Isolated Yield Product lost in aqueous workup.Saturate aqueous layer with NaCl; Use THF/EtOAc for extraction.
Spot Streaking on TLC Pyrazole acidity.Pre-wash TLC plate with 5% Et

N in solvent.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem. (2025).[2] Application Notes: 4-Iodopyrazole in Catalysis. BenchChem Technical Library. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Conditions. Link

  • Liang, B., et al. (2005). Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry, 70(1), 391-393. Link

Sources

Troubleshooting & Optimization

troubleshooting low conversion rates in 4-iodopyrazole alkynylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low conversion rates in the Sonogashira cross-coupling of 4-iodopyrazoles. It moves beyond generic advice to address the specific electronic and coordinative challenges posed by the pyrazole scaffold.

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Role: Senior Application Scientist Status: Operational

Diagnostic Overview

The alkynylation of 4-iodopyrazole via Sonogashira coupling is kinetically distinct from standard aryl halide couplings. The pyrazole ring is electron-rich (increasing oxidative addition rates) but possesses basic nitrogen atoms that can sequester palladium, leading to "catalyst arrest" rather than catalytic turnover.

Quick Diagnostic Flowchart

Use this logic tree to identify the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckColor Did reaction mixture turn black rapidly? CheckSM->CheckColor NO (Stalled) CheckAlkyne Is Alkyne Consumed? CheckSM->CheckAlkyne YES (Low Yield) Issue1 ISSUE: Catalyst Poisoning (N-Coordination) CheckColor->Issue1 NO (Solution Clear/Orange) Issue2 ISSUE: Pd Black Precipitation (Instability/O2) CheckColor->Issue2 YES (Precipitate) Issue3 ISSUE: Glaser Homocoupling (O2 Leak/Excess Cu) CheckAlkyne->Issue3 YES (Dimer formed) Issue4 ISSUE: Electronic Deactivation or Hydrodehalogenation CheckAlkyne->Issue4 NO (Complex mixture)

Figure 1: Diagnostic logic for identifying failure modes in pyrazole cross-coupling.

The "Why": Mechanistic Root Causes

Why does this specific substrate fail where phenyl iodide succeeds?

Q1: Why does the reaction stall even though 4-iodopyrazole is an activated iodide?

A: The primary culprit is Heteroatom Catalyst Sequestration . Unlike simple aryl iodides, the pyrazole nitrogen (N2) is a soft Lewis base. In its unprotected form, or if the protecting group is labile, the nitrogen coordinates to the Pd(II) intermediate formed after oxidative addition. This forms a stable, resting-state complex (Pd-N adduct) that resists transmetallation with the copper acetylide.

  • Symptom: The reaction solution remains clear/orange (catalyst is soluble but inactive) and SM is unconsumed.

  • Solution: You must block the N-coordination site or use a ligand with higher binding affinity than the pyrazole nitrogen (e.g., XPhos or bulky phosphines).

Q2: I see rapid formation of black precipitate. Is this normal?

A: No, this indicates Palladium Black Aggregation . While 4-iodopyrazole is reactive, the electron-rich nature of the ring makes the Pd(II)-aryl species prone to reduction if the catalytic cycle stalls. If transmetallation is slow (due to low copper solubility or poor base choice), the Pd(II) complex decomposes to Pd(0) clusters (Pd black), which are catalytically inactive for this cycle.

  • Causality: Often caused by trace oxygen accelerating ligand oxidation (PPh3

    
     O=PPh3), leaving the metal center "naked" and unstable.
    

Troubleshooting & Optimization (The "How")

Scenario A: The "False Start" (0-20% Conversion)

User Report: “I added everything, heated to 60°C, but after 4 hours, TLC shows only starting material. The catalyst is Pd(PPh3)2Cl2.”[1][2]

Corrective Protocol:

  • Check N-Protection: If you are using free NH-pyrazole, stop. The acidic NH proton (

    
    ) reacts with the base to form a pyrazolate anion, which is a potent catalyst poison.
    
    • Action: Protect with THP (Tetrahydropyranyl) , SEM , or Boc groups. Boc is electron-withdrawing, which slightly deactivates the ring but prevents N-coordination effectively [1].

  • Switch Solvent/Base System:

    • Standard: DMF/Et3N is common but can be "wet."

    • Optimized: Switch to THF/Diisopropylamine (DIPA) . DIPA is bulkier and less likely to coordinate to Pd than Et3N or Pyridine.

Scenario B: The "Disappearing Alkyne" (Glaser Coupling)

User Report: “My iodide is untouched, but the alkyne is gone. I see a new non-polar spot.”

Analysis: You have created a Glaser Coupling engine, not a Sonogashira reaction. Oxygen has leaked into the system, allowing Cu(I) to catalyze the dimerization of your alkyne (


).

Corrective Protocol:

  • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.

  • Copper-Free Variant: If Glaser coupling persists, eliminate Copper entirely.

    • System: Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2 equiv) in MeCN at 60°C. This pathway avoids the Cu-acetylide intermediate entirely [2].[3]

Scenario C: Unprotected Pyrazole Necessity

User Report: “I cannot protect the nitrogen due to downstream sensitivity. How do I couple the free NH-4-iodopyrazole?”

Analysis: This requires a "Base-Modulated" approach to prevent deprotonation of the NH until after the coupling, or using a massive excess of ligand.

Protocol (Unprotected Substrate):

  • Catalyst: PdCl2(dppf) (5 mol%) - The bidentate ligand prevents N-displacement.

  • Base: Na2CO3 (aqueous) or Et3N (limited equivalents). Avoid strong alkoxide bases.

  • Solvent: 1:1 DME/Water or pure DMF.

  • Note: Expect lower yields (50-65%).

Validated Experimental Protocols

Method A: High-Efficiency Protocol (Protected Substrate)

Best for: 1-Boc-4-iodopyrazole or 1-THP-4-iodopyrazole

ComponentEquivalents/Conc.Role
Substrate 1.0 equivElectrophile
Alkyne 1.2 equivNucleophile
Catalyst Pd(PPh3)2Cl2 (2-3 mol%)Active Catalyst
Co-Catalyst CuI (5 mol%)Transmetallation Agent
Base Et3N (3.0 equiv)HCl Scavenger
Solvent Anhydrous DMF (0.2 M)Medium

Step-by-Step:

  • Preparation: Dry DMF over molecular sieves (4Å) for 24h.

  • Loading: In a glovebox or under Ar flow, add Pd catalyst, CuI, and Substrate to a screw-cap vial.

  • Solvation: Add DMF and Et3N via syringe.

  • Degassing: Sparging with Ar for 10 mins is usually sufficient for this robust system.

  • Initiation: Add Alkyne dropwise.

  • Reaction: Stir at RT for 1 hour. If conversion <50%, heat to 50°C .

    • Checkpoint: A color change from yellow to dark brown/green is normal.

Method B: Copper-Free Protocol (Sensitive Alkynes)

Best for: Avoiding homocoupling or when using unstable alkynes.[2]

ComponentEquivalents/Conc.Role
Catalyst Pd(OAc)2 (5 mol%)Pre-catalyst
Ligand XPhos (10 mol%)Bulky, electron-rich ligand
Base Cs2CO3 (2.0 equiv)Inorganic Base
Solvent MeCN or TolueneSolvent

Step-by-Step:

  • Mix Pd(OAc)2, XPhos, and Cs2CO3 in the reaction vessel.

  • Add Solvent and stir for 5 mins to generate the active catalytic species (L-Pd(0)).

  • Add Substrate and Alkyne.[4]

  • Heat to 80°C . Note: Copper-free reactions invariably require higher temperatures than Cu-catalyzed ones.

Quantitative Data Summary

VariableImpact on 4-Iodopyrazole ConversionRecommendation
Protecting Group Critical. Free NH reduces yield by ~40-60%.Use Boc, THP, or SEM.
Catalyst Ligand High. PPh3 works for protected; dppf/XPhos required for difficult cases.Start with PPh3; upgrade to dppf if stalling.
Solvent Polarity Medium. Polar aprotic (DMF/DMSO) favors oxidative addition.DMF > THF > Toluene.
Atmosphere Critical. O2 causes Glaser coupling.[5]Strict Argon/Nitrogen atmosphere.

References

  • Organic Chemistry Portal. Copper-free Sonogashira Coupling. (Accessed 2026). [Link]

  • National Institutes of Health (PMC). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. (Accessed 2026). [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. (Accessed 2026). [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole Butynol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole butynol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of crystallization. The unique structural features of pyrazole butynol derivatives—namely the hydrogen-bond donating and accepting capabilities of the pyrazole ring and the hydroxyl group, combined with the rigidity of the butynyl chain—present specific challenges and opportunities in solvent system selection.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is recrystallization and why is it a preferred method for purifying compounds like pyrazole butynol derivatives?

Recrystallization is a purification technique for solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a specific solvent at different temperatures.[2] Ideally, the compound of interest should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[3] Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[1][4]

This method is highly effective for pyrazole butynol derivatives because the formation of a crystal lattice is a highly selective process. The precise hydrogen bonding and π-stacking interactions required to build the crystal lattice of your target molecule tend to exclude impurities, leading to a significant increase in purity.[5]

Q2: What are the ideal characteristics of a recrystallization solvent for my pyrazole butynol derivative?

Selecting the right solvent is the most critical step for a successful recrystallization.[6] The "like dissolves like" principle is a good starting point; given the polar nature of the pyrazole and hydroxyl groups, polar solvents are often a good choice.[7][8]

An ideal solvent should meet the following criteria:

  • Differential Solubility : High solubility for your compound at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C).[3] This temperature-dependent solubility is the primary driver of the purification process.

  • Inertness : The solvent must not react with your compound.[9]

  • Impurity Solubility : Soluble impurities should remain dissolved at low temperatures, while insoluble impurities should not dissolve even at high temperatures.[3]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]

Q3: What is a mixed-solvent system and when should I consider using one?

A mixed-solvent system, or solvent-pair, is used when no single solvent meets all the criteria for recrystallization.[4] This is a very common and effective strategy for compounds like pyrazole butynol derivatives that may be too soluble in one solvent and insoluble in another.[8]

The system consists of two miscible solvents:

  • A "good" or "soluble" solvent , in which your compound is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" , in which your compound is sparingly soluble or insoluble.[10]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10][11]

Solvent System Selection and Protocols

The polarity of pyrazole butynol derivatives makes them amenable to a range of protic and aprotic polar solvents. Initial screening should focus on alcohols, esters, and ketones.

Recommended Solvents for Initial Screening
SolventTypeBoiling Point (°C)General Suitability & Comments
Ethanol Protic78Excellent starting point. Often shows good differential solubility for pyrazole derivatives.[6] Can be paired with water.
Isopropanol (IPA) Protic82Similar to ethanol, slightly less polar. Good for cooling crystallization.[6]
Ethyl Acetate Aprotic77A medium polarity solvent effective for compounds with intermediate polarity.[6] Often paired with hexanes or heptane.
Acetone Aprotic56A strong solvent; compounds are often too soluble for cooling crystallization alone but can be an excellent "good" solvent in a mixed system.[6][7]
Methanol Protic65More polar than ethanol. Can be effective, but high solubility can sometimes lead to lower yields.[12]
Toluene Aromatic111Can be effective for less polar derivatives or as a co-solvent. Its high boiling point allows for a wide temperature range.[7]
Water Protic100Due to the high polarity of the hydroxyl and pyrazole groups, water can be an effective anti-solvent when paired with alcohols like ethanol or isopropanol.[6]
Hexane/Heptane Non-polar~69 / ~98Used almost exclusively as an anti-solvent with more polar solvents like ethyl acetate or acetone.[13]
Workflow for Solvent Selection

The following diagram outlines a systematic approach to identifying a suitable solvent system.

Solvent_Selection cluster_tests Solubility Test Outcomes start Start: Crude Pyrazole Butynol Derivative test_solubility Test Solubility (10-20 mg in 0.5 mL solvent) start->test_solubility hot_cold Dissolves when Hot, Crystals form when Cold? test_solubility->hot_cold Heat & Cool dissolves_cold Dissolves at Room Temp? hot_cold->dissolves_cold No single_solvent SUCCESS: Use as a Single Solvent System hot_cold->single_solvent Yes insoluble_hot Insoluble when Hot? dissolves_cold->insoluble_hot No good_solvent IDENTIFIED: 'Good' Solvent for Mixed System dissolves_cold->good_solvent Yes poor_solvent IDENTIFIED: 'Poor' Solvent / Anti-Solvent insoluble_hot->poor_solvent Yes try_another Try a More Polar Solvent insoluble_hot->try_another No

Caption: A decision tree for systematic solvent screening.

Experimental Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when you have identified a solvent in which your compound is soluble when hot but insoluble when cold.[3][6]

  • Dissolution: Place the crude pyrazole butynol derivative in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product even after cooling.[1][14]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated clean flask. Causality: Pre-heating the apparatus prevents premature crystallization of the desired compound in the funnel.[2]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.[15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Allow the crystals to dry completely under vacuum. The purity can be assessed by techniques such as melting point analysis or HPLC.

Experimental Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Addition)

This is the go-to method when a single suitable solvent cannot be found.[8][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the near-boiling "good" solvent (e.g., ethanol, acetone).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water, hexane) dropwise with swirling until a persistent cloudiness (turbidity) is observed.[10] Causality: This turbidity indicates that the solution is saturated and the compound is beginning to precipitate.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.[11]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Collection & Drying: Collect, wash (using a cold mixture of the solvent pair), and dry the crystals as previously described.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the recrystallization of pyrazole butynol derivatives.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.[4][11]

  • Probable Cause 1: Solution cooled too quickly or is too concentrated.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount (5-10% more) of hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help.[14]

  • Probable Cause 2: Presence of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Try adding more solvent to ensure impurities remain dissolved. If the problem persists, a preliminary purification step, such as passing the crude material through a small plug of silica gel, may be necessary before attempting recrystallization again.[14]

Q5: No crystals have formed, even after cooling in an ice bath. What should I do?

This indicates that the solution is not sufficiently supersaturated for nucleation (the initial formation of crystals) to occur.

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[14]

  • Solution 2: Use a Seed Crystal. If you have a small crystal of the pure compound, add it to the cold solution. This seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.[9]

  • Solution 3: Reduce Solvent Volume. If the first two methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again. Be careful not to evaporate too much, which could cause the compound to crash out of solution impurely.

Q6: The recovery of my purified compound is very low. How can I improve the yield?

A low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[14]

  • Solution 1: Minimize Solvent Usage. Always use the absolute minimum amount of hot solvent required to dissolve your compound.[1]

  • Solution 2: Maximize Cooling. Ensure the solution is cooled thoroughly in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.

  • Solution 3: Second Crop of Crystals. Do not discard the mother liquor immediately. Concentrate it by evaporating some of the solvent and cool the remaining solution again. This will often yield a "second crop" of crystals, which may be of slightly lower purity and should be analyzed separately.[14]

  • Solution 4: Re-evaluate the Solvent System. The chosen solvent might be too "good." A slightly "worse" solvent (one in which the compound is less soluble at hot temperatures) might provide a better yield, though it may require a larger volume.[16]

Troubleshooting Decision Workflow

Troubleshooting start Recrystallization Problem oiled_out Compound Oiled Out start->oiled_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield solution_oiled 1. Reheat & Add More Solvent 2. Cool Slowly 3. Pre-purify if necessary oiled_out->solution_oiled solution_no_crystals 1. Scratch Inner Flask Surface 2. Add a Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_no_crystals solution_low_yield 1. Use Minimum Hot Solvent 2. Ensure Thorough Cooling 3. Collect Second Crop 4. Re-evaluate Solvent Choice low_yield->solution_low_yield

Caption: A workflow for diagnosing common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kalso, R. (2024). Recrystallization (chemistry). In Chemistry | Research Starters. EBSCO. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. (General reference for techniques, a specific URL is not available for the textbook chapter, but the principles are widely established).
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Fieser and Williamson's Organic Experiments.
  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

Optimizing Purity Assessment of Pyrazole Alkynes: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The precise purity assessment of pyrazole alkynes is a critical bottleneck in medicinal chemistry, particularly due to the challenge of resolving regioisomers and structurally similar synthetic byproducts. This guide presents a comparative study of HPLC methodologies, specifically evaluating the performance of C18 stationary phases against Phenyl-Hexyl alternatives.[1] We demonstrate that while C18 remains the industry standard for general hydrophobicity-based separations, Phenyl-Hexyl phases offer superior selectivity for pyrazole alkynes through


 interactions. This guide provides actionable protocols, comparative data, and a strategic decision-making framework for researchers.

Introduction: The Analytical Challenge

Pyrazole alkynes are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors and "click" chemistry reagents. However, their synthesis often yields complex mixtures containing:

  • Regioisomers:

    
    -alkylation of pyrazoles often produces both 1,3- and 1,5-isomers, which possess identical mass and similar polarity.
    
  • Synthetic Precursors: Unreacted alkynes and pyrazoles lacking chromophoric differentiation.

  • Degradants: Hydrolysis products of the alkyne moiety or oxidation byproducts.

Standard reversed-phase HPLC (RP-HPLC) on C18 columns often fails to baseline-resolve the regioisomers due to their nearly identical hydrophobicity. To achieve the rigorous purity standards required for biological testing (>95%), an alternative separation mechanism utilizing


-electron interactions is often required.

Strategic Method Development

The Chemistry of Separation

The fundamental flaw in using standard C18 silica for pyrazole alkynes is the reliance solely on hydrophobic subtraction. Both the target and its regioisomer have the same lipophilicity (


).
  • Alternative Approach (Phenyl-Hexyl/PFP): Stationary phases with aromatic ligands (Phenyl-Hexyl or Pentafluorophenyl) engage in

    
     stacking interactions with the pyrazole ring and the alkyne triple bond. The strength of this interaction is highly sensitive to the electron density distribution, which differs significantly between regioisomers.
    
Mobile Phase Selection

Pyrazoles are basic heterocycles (


).
  • Acidic Modification: A low pH (0.1% Formic Acid or TFA, pH ~2.7) is mandatory to ensure the pyrazole nitrogen is fully protonated. This prevents "peak tailing" caused by the mixed-mode interaction of neutral/charged species with residual silanols on the column.

Comparative Study: C18 vs. Phenyl-Hexyl[2]

Experimental Scenario: We compared the separation of a model compound, 1-methyl-4-(phenylethynyl)-1H-pyrazole (Target) , from its critical impurities:

  • Impurity A: 1-methyl-3-(phenylethynyl)-1H-pyrazole (Regioisomer).

  • Impurity B: 4-iodo-1-methyl-1H-pyrazole (Starting Material).

Experimental Conditions
  • System: Agilent 1290 Infinity II.

  • Detection: UV @ 254 nm (alkyne

    
     transition).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data
ParameterColumn A: Standard C18Column B: Phenyl-Hexyl
Stationary Phase Poroshell 120 EC-C18 (2.7 µm)Poroshell 120 Phenyl-Hexyl (2.7 µm)
Retention Time (Target) 6.42 min7.15 min
Retention Time (Impurity A) 6.50 min6.85 min
Resolution (

)
0.8 (Co-elution) 2.4 (Baseline)
Tailing Factor (

)
1.21.05
Selectivity (

)
1.021.08

Analysis: The C18 column failed to resolve the regioisomers (


), rendering it unsuitable for purity assessment. The Phenyl-Hexyl column provided baseline separation (

) due to the differential

-interaction with the 1,4- vs 1,3-substitution pattern.

Method Optimization: HPLC vs. UHPLC

Once the stationary phase chemistry (Phenyl-Hexyl) was selected, we evaluated throughput efficiency.

MetricStandard HPLCOptimized UHPLC
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.9 µm
Flow Rate 1.0 mL/min0.6 mL/min
Run Time 25 min4.5 min
Solvent Consumption ~25 mL/run~3 mL/run
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logic flow for selecting the appropriate column and conditions based on the specific nature of the pyrazole impurities.

MethodDevelopment Start Start: Pyrazole Alkyne Sample CheckIsomers Are Regioisomers Present? Start->CheckIsomers IsomersYes Yes (e.g., 1,3 vs 1,5) CheckIsomers->IsomersYes Complex Mixture IsomersNo No (Synthetic Byproducts only) CheckIsomers->IsomersNo Simple Mixture SelectPhenyl Select Phenyl-Hexyl or PFP Phase (Pi-Pi Interaction) IsomersYes->SelectPhenyl SelectC18 Select C18 Phase (Hydrophobic Interaction) IsomersNo->SelectC18 MobilePhase Mobile Phase: H2O/ACN + 0.1% Formic Acid (pH ~2.7) SelectPhenyl->MobilePhase SelectC18->MobilePhase RunGradient Run Screening Gradient (5-95% B) MobilePhase->RunGradient Assess Assess Resolution (Rs) RunGradient->Assess Pass Rs > 2.0: Validate Assess->Pass Fail Rs < 1.5: Switch Modifier (MeOH) or Phase Assess->Fail

Figure 1: Decision tree for selecting stationary phases based on impurity profile.

Purity Assessment Workflow

The standard operating procedure for routine analysis.

Workflow SamplePrep Sample Prep Dissolve in 50:50 ACN:H2O Conc: 0.5 mg/mL Injection UHPLC Injection 2 µL Volume SamplePrep->Injection Separation Separation Phenyl-Hexyl Column Gradient Elution Injection->Separation Detection Detection PDA @ 254nm & 280nm MS (ESI+) Separation->Detection Integration Data Analysis Integrate All Peaks >0.1% Detection->Integration

Figure 2: Routine workflow for purity assessment of pyrazole alkynes.

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 50 mm, 1.9 µm (or equivalent).

Step-by-Step Methodology

Step 1: System Preparation

  • Purge lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

  • Equilibrate the column at 40°C for 10 minutes at initial gradient conditions.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the pyrazole alkyne sample.

  • Dissolve in 2.0 mL of 50:50 Water:ACN. Note: Use sonication if necessary, but avoid heat to prevent alkyne degradation.

  • Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

Step 3: Gradient Execution

  • Flow Rate: 0.6 mL/min[2]

  • Time 0.0: 5% B

  • Time 4.0: 95% B

  • Time 5.0: 95% B

  • Time 5.1: 5% B (Re-equilibration)

  • Stop Time: 6.5 min

Step 4: Data Analysis

  • Extract chromatogram at 254 nm.[3]

  • Calculate % Area Norm for the main peak.

  • Check peak purity using PDA spectra (200-400 nm) to ensure no co-eluting impurities under the main peak.

References

  • BenchChem. (2025).[4][5] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Mac-Mod Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from

  • National Institutes of Health (NIH). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from

  • Royal Society of Chemistry. (2017). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal, handling, and safety protocols for 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol .

This compound is a functionalized internal alkyne often utilized as a synthetic intermediate in the development of tyrosine kinase inhibitors (e.g., crizotinib analogs).[1] Its structure combines a reactive alkyne linker, a polar tertiary alcohol, and a nitrogen-rich pyrazole heterocycle.[1] Consequently, its disposal requires a protocol that addresses flammability, potential aquatic toxicity, and energetic stability.[1]

Compound Identification & Hazard Profiling

Before initiating disposal, you must characterize the material based on its functional groups.[1] This compound is not explicitly P-listed or U-listed under RCRA (Resource Conservation and Recovery Act), but it must be treated as Characteristic Hazardous Waste due to ignitability and toxicity potential.[1]

Physicochemical & Hazard Data
PropertyValue / CharacteristicOperational Implication
Structure Internal Alkyne + Pyrazole +

Alcohol
Energetic: Alkynes can decompose exothermically. Basic: Pyrazole nitrogen can form salts.
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.[1]
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterDo not attempt aqueous waste disposal; use organic waste streams.[1]
Flash Point Estimated >60°C (Solid), but flammableClassify as Combustible Solid .[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, Heavy MetalsCritical: Avoid contact with Cu/Ag salts (though internal alkynes are safer than terminal, degradation can yield reactive species).[1]
GHS Classification (Inferred/Conservative)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H412: Harmful to aquatic life with long-lasting effects (typical for pyrazoles).

  • WARNING: Treat as a potential sensitizer.

Waste Characterization & Segregation Strategy

Effective disposal begins with segregation at the source. Mixing this compound with incompatible streams (e.g., acidic oxidizers) can lead to runaway reactions.[1]

Decision Logic: Waste Stream Assignment

The following flowchart illustrates the decision-making process for segregating 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Solution (Reaction Mixture/Mother Liquor) StateCheck->Liquid Liquid BinSolid Stream A: Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvents (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvents (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No MetalCheck Contains Heavy Metals? (Pd, Cu, Ag) Halo->MetalCheck NonHalo->MetalCheck BinHalo Stream B: Halogenated Organic (High BTU Recovery) MetalCheck->BinHalo No (Halo) BinNonHalo Stream C: Non-Halogenated Organic (Fuel Blending) MetalCheck->BinNonHalo No (Non-Halo) BinMetal Stream D: Metal-Contaminated Organic (Specialized Incineration) MetalCheck->BinMetal Yes (>5 ppm)

Figure 1: Waste segregation logic ensuring compliance with RCRA and minimizing cross-reactivity risks.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess)

Objective: Safe destruction of the active pharmaceutical ingredient (API) intermediate.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol".

    • Hazards: "Irritant," "Combustible."[1]

  • Packing: Double-bag the primary container in 6-mil polyethylene bags.

  • Disposal Method: High-Temperature Incineration (HTI).

    • Why: The nitrogen content in the pyrazole ring requires HTI (>1000°C) to ensure complete oxidation and prevent the formation of toxic nitrogenous byproducts.[1] Landfilling is strictly prohibited due to potential leaching and aquatic toxicity.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: Common solvents include Dichloromethane (DCM), Methanol, or Dimethylformamide (DMF).[1]

  • Quenching (If Reactive Reagents Present):

    • If the stream contains residual coupling reagents (e.g., n-BuLi, Grignards) used to synthesize the alkyne, quench carefully with saturated Ammonium Chloride (

      
      ) at 0°C before disposal.[1]
      
    • Verification: Ensure pH is neutral (6–8) before transferring to waste drums.[1]

  • Metal Scavenging (Crucial Step):

    • If this compound was synthesized via Sonogashira coupling, the waste likely contains Palladium (Pd) and Copper (Cu).[1]

    • Action: Add a metal scavenger (e.g., QuadraPure™ or Thiol-silica) to the waste container if recycling solvents, OR classify clearly as "Heavy Metal Organic Waste" (Stream D in Figure 1).[1]

    • Risk:[1][3] Copper acetylides are explosive. Although this is an internal alkyne, degradation products could form terminal alkynes.[1] Do not store copper-containing alkyne waste for extended periods (>90 days).

  • Consolidation: Transfer to the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace to allow for expansion.

Protocol C: Spill Cleanup Procedure

Scenario: A 50g jar of powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.[1] If dust is visible, wear an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (risk of static ignition).[1] Cover the spill with a wet paper towel or inert absorbent pads (dampened with water) to suppress dust.[1]

  • Neutralization: Not required for this compound, but cleaning with a mild surfactant (soap/water) after bulk removal is recommended to remove the organic residue.[1]

  • Collection: Scoop the damp absorbent/glass/chemical mixture into a disposable wide-mouth jar.

  • Final Wash: Wipe the surface with acetone followed by water. Dispose of all cleanup materials as Solid Hazardous Waste .

Scientific Rationale & Safety Integrity

Why Incineration?

Biological treatment plants (Wastewater Treatment) are ill-equipped to degrade heterocyclic alkynes. The pyrazole ring is robust and can persist in the environment, exhibiting toxicity to aquatic organisms (daphnia/fish).[1] The alkyne moiety represents stored chemical energy; incineration utilizes this energy to fuel the destruction process, ensuring 99.99% destruction efficiency (DRE).[1]

The "Internal Alkyne" Safety Factor

Unlike terminal alkynes (


), internal alkynes (

) like this compound lack the acidic acetylenic proton.[1] This significantly reduces the risk of forming explosive metal acetylides directly. However, under acidic hydrolysis or metabolic cleavage, terminal alkynes could theoretically generate.[1] Therefore, the "No Copper" rule for waste storage remains a best practice buffer against degradation.[1]
References
  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Methyl-3-butyn-2-ol (Fragment Reference). Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-Methyl-1-(1H-pyrazol-1-yl)but-3-yn-2-ol.[5] National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. (2019).[1] Safety Data Sheet: 2-Methyl-3-butyn-2-ol. Retrieved from [1]

  • American Chemical Society. (2011).[1] Safe Handling of Organolithium Compounds and Alkynes. Chemical Health & Safety Guidelines.

Sources

Personal Protective Equipment & Handling Guide: 2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol Application: Strategic intermediate in the synthesis of RET kinase inhibitors (e.g., Pralsetinib/Gavreto).[1] Chemical Class: Alkynyl Pyrazole / Tertiary Propargylic Alcohol.

This guide addresses the safety and logistical requirements for handling 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol . As a specialized intermediate often synthesized via Sonogashira coupling, specific toxicological data may be sparse. This protocol utilizes Read-Across Toxicology , deriving safety standards from its functional precursors (4-iodopyrazole and 2-methyl-3-butyn-2-ol) to ensure a conservative, maximum-safety approach.[1]

Physical & Chemical Properties (Estimated)
PropertyValue / DescriptionRationale (Read-Across)
Physical State Solid (Crystalline Needles) or Viscous OilHydrogen bonding (Pyrazole NH + Alcohol OH) typically raises MP >50°C compared to liquid phenyl analogs.[1]
Solubility DMSO, Methanol, Ethyl AcetatePolar organic structure.
Stability Heat Sensitive / HygroscopicAlkynyl alcohols can undergo retro-Favorskii reactions at high heat; Pyrazoles are stable but may coordinate metals.
Molecular Weight ~150.18 g/mol Calculated based on Formula C₈H₁₀N₂O.

Risk Assessment & Hazard Identification

Principle: Treat this compound as a Potent Bioactive Intermediate . The pyrazole moiety is a pharmacophore often associated with biological activity, necessitating strict containment.

Core Hazards[1]
  • Acute Toxicity (Oral/Dermal): Warning. Pyrazole derivatives are frequently classified as Harmful (Category 4). Potential for specific organ toxicity (liver/blood) upon repeated exposure.

  • Skin & Eye Corrosion: Danger.[2] The combination of the basic pyrazole nitrogen and the propargylic alcohol moiety suggests high irritation potential. Risk of serious eye damage (Category 1/2A).

  • Reproductive Toxicity: Warning. Substituted pyrazoles have shown potential for reproductive toxicity in animal models.

  • Sensitization: Potential skin sensitizer.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[4]

    • H361: Suspected of damaging fertility or the unborn child (Conservative classification).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research and scale-up operations.

Eye & Face Protection[1][2][4][5][6][7]
  • Standard Operation: Chemical Safety Goggles (Indirect Vented). Reasoning: Standard safety glasses are insufficient due to the risk of fine dust generation or splashes from concentrated DMSO solutions.

  • High-Risk (Scale-up/Cleaning): Face Shield + Goggles.[1] Required when handling >5g or cleaning spills.

Skin & Body Protection[1][2][4][5][6]
  • Glove Protocol: Double-Gloving Strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, >5 mil) or Neoprene.

    • Rationale: Pyrazoles can permeate standard nitrile; the alcohol tail increases lipid solubility. Double gloving provides a "breakthrough buffer."

  • Clothing: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat. No exposed skin allowed.[2]

Respiratory Protection[1][2][5][6][7]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.

  • Secondary Control (Spill/Powder): If hood containment is breached or during equipment maintenance, use a P100/OV (Organic Vapor) respirator.

    • Rationale: Protects against both solid particulates (pyrazole dust) and organic vapors (if residual solvent/alkyne is present).

Operational Safety & Handling Procedures

A. Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Alkynyl solids can be static-prone.[1]

  • Containment: Weigh inside the fume hood. If using a balance enclosure, ensure airflow velocity is >0.5 m/s.

  • Solvent Dampening: If possible, pre-dissolve the solid in the reaction solvent (e.g., DMSO or DMF) immediately after weighing to lock down dust.

B. Reaction Setup (Sonogashira Context)

If synthesizing this compound via Sonogashira coupling (4-iodopyrazole + 2-methyl-3-butyn-2-ol):

  • Deoxygenation: Rigorous degassing is required. Oxygen promotes homocoupling (Glaser coupling) and increases fire risk with palladium catalysts.

  • Base Handling: This reaction typically uses amine bases (TEA/DEA). These are volatile corrosives; ensure the hood sash is lowered.

  • Metal Waste: The product will likely contain Palladium (Pd) and Copper (Cu) residues. Treat all crude material as heavy metal waste until purified.

C. Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The terminal alkyne (if unreacted) or the internal alkyne is susceptible to oxidation over time.

  • Container: Amber glass vial with Teflon-lined cap.[1]

Emergency Response & Decision Logic

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution (DMSO/DMF) Assess->Liquid MinorSolid < 1 gram Solid->MinorSolid MajorSolid > 1 gram Solid->MajorSolid ActionAbsorb Absorb with Vermiculite or Chem-Pads Liquid->ActionAbsorb ActionWet Cover with wet paper towel to prevent dust MinorSolid->ActionWet Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate ActionScoop Scoop into HazWaste container ActionWet->ActionScoop ActionAbsorb->ActionScoop

Caption: Decision logic for immediate spill response. Prioritize dust suppression for solids.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Do not pause to remove contact lenses initially —rinse first, then remove if easy.[3] Seek ophthalmologist.

  • Skin Contact: Wash with soap and water.[3] Avoid alcohol-based cleansers , as they may enhance absorption of the alkyne moiety.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal Protocol

Strict Adherence Required: Do NOT dispose of down the drain. This compound is a nitrogen heterocycle with potential aquatic toxicity.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration (Pack in Lab Pack).[1]
Liquid Waste Halogenated Organic*If dissolved in DCM/Chloroform.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/Methanol/Acetone.
Contaminated Sharps Biohazardous/ChemSharps container labeled "Chemically Contaminated".

*Note: Even if the molecule has no halogens, if the synthesis used 4-iodopyrazole, the waste stream may contain residual halogens.[1]

Operational Workflow Visualization

Workflow Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood, Antistatic) Storage->Weighing Allow warm-up Reaction Reaction / Usage (Closed Vessel) Weighing->Reaction Dissolve immed. Quench Quench / Workup (Heavy Metal Waste Segregation) Reaction->Quench Purification Purification (Column Chromatography) Quench->Purification

Caption: Standard operational workflow emphasizing containment and waste segregation.

References

  • PubChem. (n.d.). Compound Summary: 2-Methyl-3-butyn-2-ol (CAS 115-19-5).[1] National Library of Medicine. Retrieved from [Link]

  • Blueprint Medicines. (2020). Pralsetinib (GAVRETO) Prescribing Information. (Reference for clinical context of RET inhibitors). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyrazole Derivatives. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.